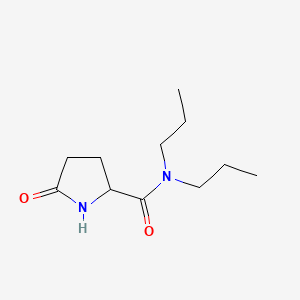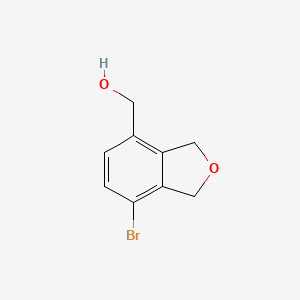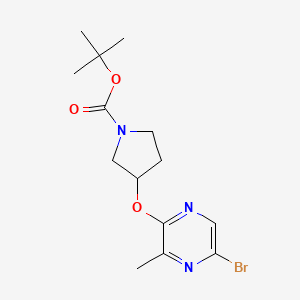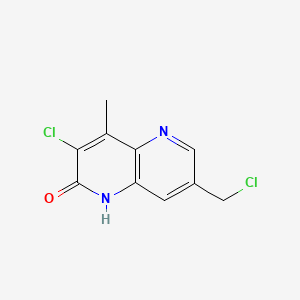
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor compounds. One common method involves the use of chloramine-T as a chlorinating reagent under neat conditions at room temperature . This method is advantageous due to its simplicity, environmental friendliness, and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the chlorination process using chloramine-T makes it suitable for industrial applications.
化学反应分析
Types of Reactions
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
科学研究应用
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions.
相似化合物的比较
Similar Compounds
Uniqueness
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups
属性
分子式 |
C10H8Cl2N2O |
|---|---|
分子量 |
243.09 g/mol |
IUPAC 名称 |
3-chloro-7-(chloromethyl)-4-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(12)10(15)14-7-2-6(3-11)4-13-9(5)7/h2,4H,3H2,1H3,(H,14,15) |
InChI 键 |
PVJZFFAKSKFCHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC2=C1N=CC(=C2)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
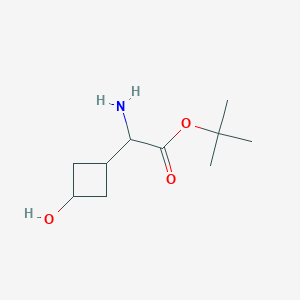

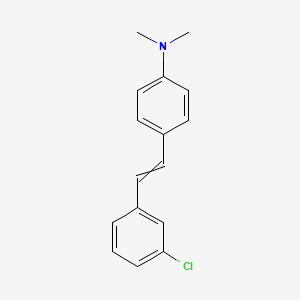
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
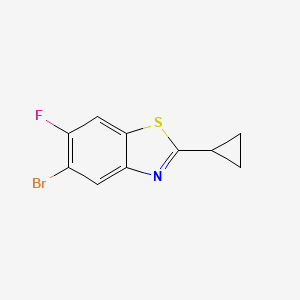
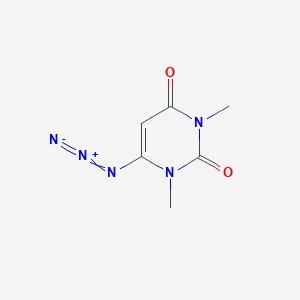

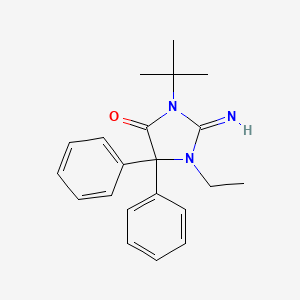
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
